![molecular formula C18H23F3N2O3 B13646275 N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide typically involves multiple steps. One common approach includes:
Formation of the trifluoromethylated aromatic ring: This can be achieved through radical trifluoromethylation, where a trifluoromethyl group is introduced into the aromatic ring using reagents like trifluoromethyl iodide under radical conditions.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the piperidine ring.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the rest of the structure.
Uniqueness
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide is unique due to the combination of its trifluoromethyl group, methoxy group, and piperidine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23F3N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H23F3N2O3/c1-3-16(24)23-8-6-12(7-9-23)17(25)22-11-13-4-5-14(26-2)10-15(13)18(19,20)21/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,22,25) |
InChI Key |
IJNCJYJSEFDKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
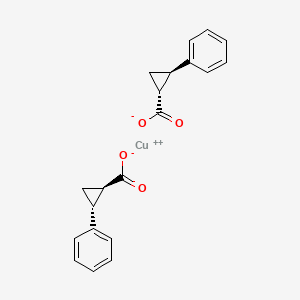
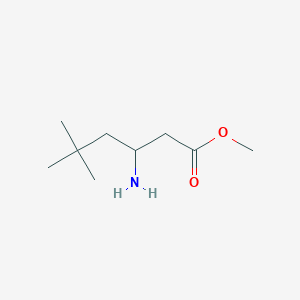

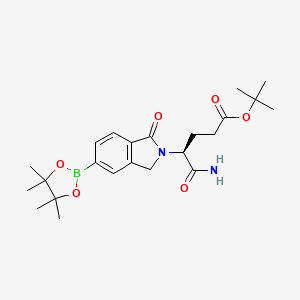



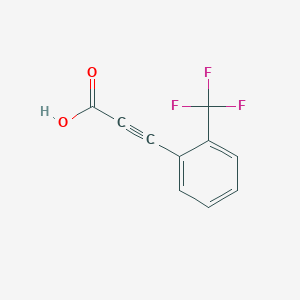


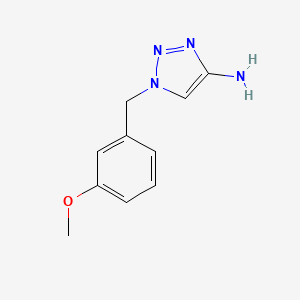
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
